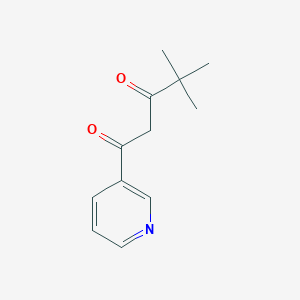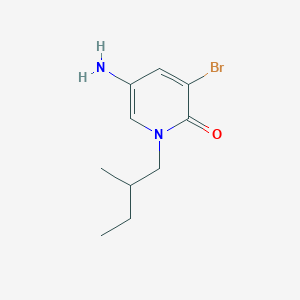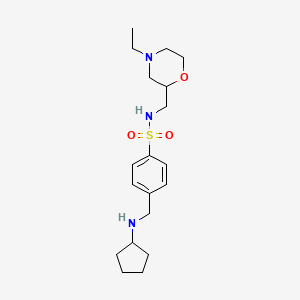
4-((Cyclopentylamino)methyl)-N-((4-ethylmorpholin-2-yl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((Cyclopentylamino)methyl)-N-((4-ethylmorpholin-2-yl)methyl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzenesulfonamide core, which is known for its diverse biological activities, and is modified with cyclopentylamino and ethylmorpholinyl groups, enhancing its chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Cyclopentylamino)methyl)-N-((4-ethylmorpholin-2-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the benzenesulfonamide core, followed by the introduction of the cyclopentylamino group through nucleophilic substitution. The final step involves the attachment of the ethylmorpholinyl group under controlled conditions to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high efficiency, reproducibility, and scalability, which are crucial for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
4-((Cyclopentylamino)methyl)-N-((4-ethylmorpholin-2-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can be used to modify the sulfonamide group, affecting the compound’s solubility and reactivity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
4-((Cyclopentylamino)methyl)-N-((4-ethylmorpholin-2-yl)methyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-((Cyclopentylamino)methyl)-N-((4-ethylmorpholin-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, blocking receptor signaling, or altering cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((Cyclopentylamino)methyl)-N-((4-methylmorpholin-2-yl)methyl)benzenesulfonamide
- 4-((Cyclopentylamino)methyl)-N-((4-ethylpiperidin-2-yl)methyl)benzenesulfonamide
Uniqueness
Compared to similar compounds, 4-((Cyclopentylamino)methyl)-N-((4-ethylmorpholin-2-yl)methyl)benzenesulfonamide exhibits unique properties due to the presence of the ethylmorpholinyl group. This modification enhances its solubility, stability, and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C19H31N3O3S |
|---|---|
Peso molecular |
381.5 g/mol |
Nombre IUPAC |
4-[(cyclopentylamino)methyl]-N-[(4-ethylmorpholin-2-yl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C19H31N3O3S/c1-2-22-11-12-25-18(15-22)14-21-26(23,24)19-9-7-16(8-10-19)13-20-17-5-3-4-6-17/h7-10,17-18,20-21H,2-6,11-15H2,1H3 |
Clave InChI |
BSPPUDNLMKGBLY-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCOC(C1)CNS(=O)(=O)C2=CC=C(C=C2)CNC3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


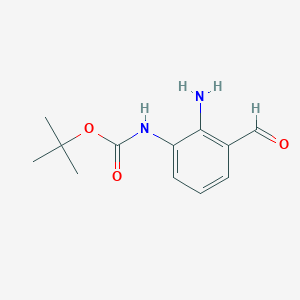
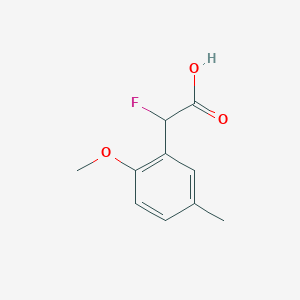

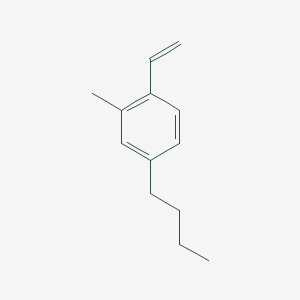
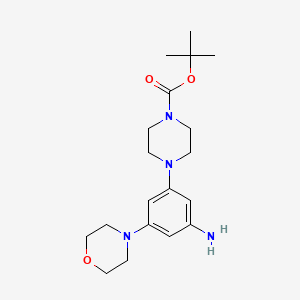

![3-[3-(2,4-Dimethoxy-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-yl]-propionic acid](/img/structure/B13077908.png)

![N-[bis(furan-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B13077910.png)

